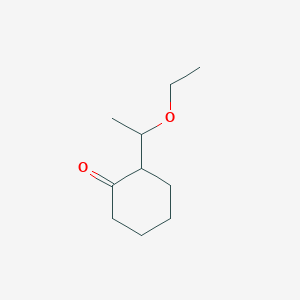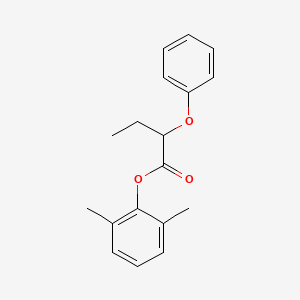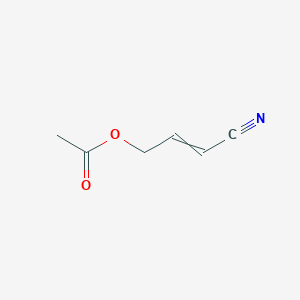
2-Butenenitrile, 4-(acetyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenenitrile, 4-(acetyloxy)- is an organic compound with the molecular formula C6H7NO2 It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) and an acetyloxy group (-OCOCH3) attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenenitrile, 4-(acetyloxy)- can be achieved through several methods. One common approach involves the reaction of 2-butenenitrile with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the acetic anhydride acting as both the acetylating agent and the solvent.
Industrial Production Methods
Industrial production of 2-Butenenitrile, 4-(acetyloxy)- often involves large-scale acetylation reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or Lewis acids may be employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-Butenenitrile, 4-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles or esters.
Scientific Research Applications
2-Butenenitrile, 4-(acetyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Butenenitrile, 4-(acetyloxy)- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the acetyloxy group can undergo hydrolysis to release acetic acid. These reactions can affect cellular pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Butenenitrile: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.
4-Acetoxybutanenitrile: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
2-Butenenitrile, 4-(acetyloxy)- is unique due to the presence of both nitrile and acetyloxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
Properties
CAS No. |
90330-08-8 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-cyanoprop-2-enyl acetate |
InChI |
InChI=1S/C6H7NO2/c1-6(8)9-5-3-2-4-7/h2-3H,5H2,1H3 |
InChI Key |
GEDSIXCLPQPAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


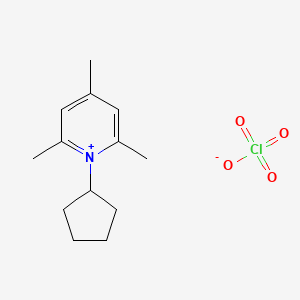

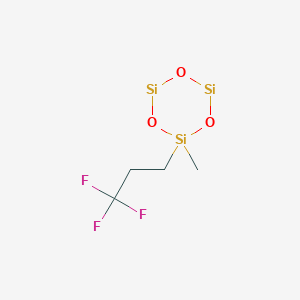

![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
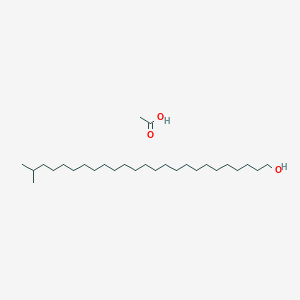
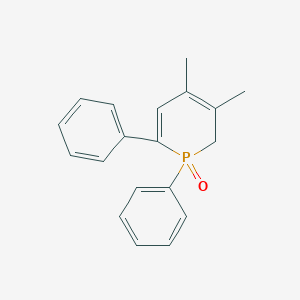
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)

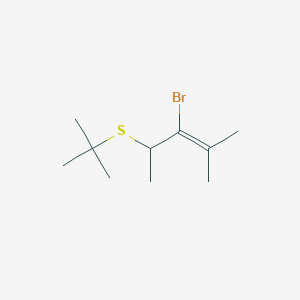
methanone](/img/structure/B14365627.png)
